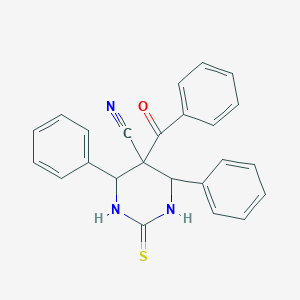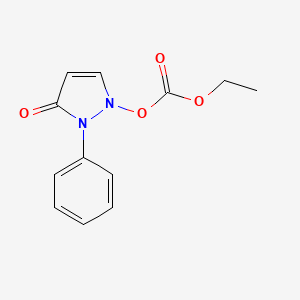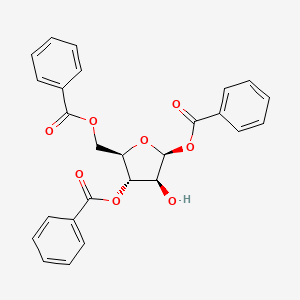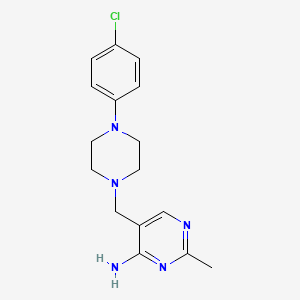
Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate is a chemical compound with the molecular formula C22H40N2O6. It is known for its unique structure, which includes two oxazolidine rings and an adipate backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate typically involves the reaction of 2-(2-isopropyloxazolidin-3-yl)ethanol with adipic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions. The product is then purified using techniques like distillation or crystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazolidine rings or the adipate backbone.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique properties.
Wirkmechanismus
The mechanism of action of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate involves its interaction with specific molecular targets. The oxazolidine rings can interact with enzymes or receptors, modulating their activity. The adipate backbone provides structural stability and influences the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-(2-methyloxazolidin-3-yl)ethyl) adipate
- Bis(2-(2-ethyloxazolidin-3-yl)ethyl) adipate
- Bis(2-(2-propyloxazolidin-3-yl)ethyl) adipate
Uniqueness
Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate is unique due to the presence of isopropyl groups on the oxazolidine rings. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
27325-78-6 |
|---|---|
Molekularformel |
C22H40N2O6 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] hexanedioate |
InChI |
InChI=1S/C22H40N2O6/c1-17(2)21-23(11-15-29-21)9-13-27-19(25)7-5-6-8-20(26)28-14-10-24-12-16-30-22(24)18(3)4/h17-18,21-22H,5-16H2,1-4H3 |
InChI-Schlüssel |
BIRCERFPGAAFFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1N(CCO1)CCOC(=O)CCCCC(=O)OCCN2CCOC2C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)


![2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide](/img/structure/B12910272.png)



![tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane](/img/structure/B12910299.png)



